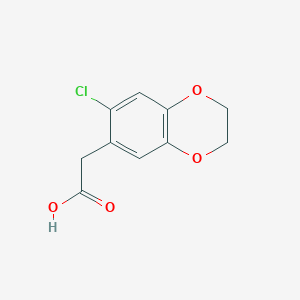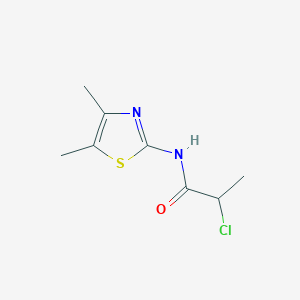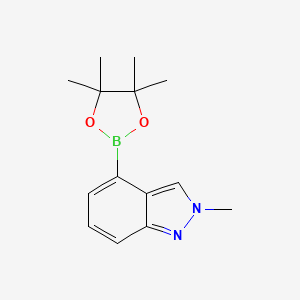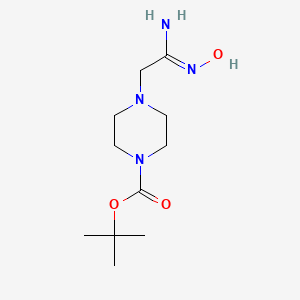
(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid
Vue d'ensemble
Description
“(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid” is a chemical compound with the molecular weight of 228.63 . It has been identified as a potential antibacterial agent .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The InChI code for this compound is1S/C10H9ClO4/c11-7-5-9-8 (14-1-2-15-9)3-6 (7)4-10 (12)13/h3,5H,1-2,4H2, (H,12,13) . This indicates the presence of a 1,4-benzodioxane ring system in the molecule . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 228.63 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Anti-inflammatory Activity
- Vazquez et al. (1996) described the synthesis and anti-inflammatory properties of new carboxylic acids, including 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which demonstrated comparable potency to Ibuprofen in a carrageenan-induced rat paw edema assay (Vazquez, Rosell, & Pujol, 1996).
Antibacterial and Antifungal Agents
- Abbasi et al. (2020) reported the synthesis of various 2,3-dihydro-1,4-benzodioxin-based compounds with promising antibacterial and antifungal potentials. Some of these compounds showed low hemolytic activity, making them suitable for further exploration (Abbasi et al., 2020).
Anti-Diabetic Potential
- A study by Abbasi et al. (2023) synthesized a series of 2,3-dihydro-1,4-benzodioxin-based compounds and evaluated their anti-diabetic potentials through α-glucosidase enzyme inhibitory studies. The compounds displayed weak to moderate inhibitory activities (Abbasi et al., 2023).
Synthesis and Evaluation of Other Derivatives
- Various other studies have explored the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives with different functional groups, examining their potential as anti-inflammatory, analgesic, antibacterial, and anticonvulsant agents. These include studies by Vazquez et al. (1997), Şüküroğlu et al. (2005), and Arustamyan et al. (2019) (Vazquez, Rosell, & Pujol, 1997), (Şüküroğlu et al., 2005), (Arustamyan et al., 2019).
Propriétés
IUPAC Name |
2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLSIVKEHGQKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650933 | |
| Record name | (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid | |
CAS RN |
915921-98-1 | |
| Record name | (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)


![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)



![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)



